6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one
Description
6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropyl group, a hydroxycyclohexyl group, and a piperidinylmethyl group attached to a dihydropyrimidinone core. Its intricate structure suggests it may have interesting chemical properties and biological activities.
Properties
IUPAC Name |
6-cyclopropyl-3-[[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c23-18-4-2-1-3-17(18)21-9-7-14(8-10-21)12-22-13-20-16(11-19(22)24)15-5-6-15/h11,13-15,17-18,23H,1-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMACDSSHFIKBOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)CN3C=NC(=CC3=O)C4CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the dihydropyrimidinone core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the cyclopropyl group: This can be done through cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.
Attachment of the piperidinylmethyl group: This step may involve the alkylation of the dihydropyrimidinone core with a piperidinylmethyl halide under basic conditions.
Introduction of the hydroxycyclohexyl group: This can be achieved through nucleophilic substitution reactions, where a hydroxycyclohexyl halide reacts with the piperidinylmethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as Jones reagent or PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidinylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: As a potential bioactive compound with applications in drug discovery and development.
Medicine: As a candidate for the development of new therapeutic agents targeting specific biological pathways.
Industry: As an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one would depend on its specific biological target. Potential mechanisms may include:
Binding to specific receptors: The compound may interact with specific receptors or enzymes, modulating their activity.
Inhibition of enzyme activity: The compound may act as an inhibitor of specific enzymes, blocking their catalytic activity.
Modulation of signaling pathways: The compound may influence cellular signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)oxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid: A compound with a similar cyclopropyl and piperidinyl structure but different core and functional groups.
Indole derivatives: Compounds with similar biological activities and structural features.
Uniqueness
6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
6-Cyclopropyl-3-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidinone family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a dihydropyrimidine core and substituents such as cyclopropyl and cyclohexyl moieties. Its molecular formula is with a molecular weight of approximately 331.4525 g/mol. The presence of the cyclopropyl group is expected to enhance lipophilicity, potentially influencing its interaction with biological targets.
Research indicates that compounds within the dihydropyrimidinone class may exhibit various biological activities through specific mechanisms:
- Receptor Binding : The unique structure of this compound suggests potential interactions with receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The compound may inhibit enzymes that play crucial roles in disease pathways, particularly in cancer and bacterial infections.
Biological Activities
Preliminary studies have shown that this compound exhibits several promising biological activities:
- Antitumor Activity : Dihydropyrimidinones have been noted for their potential in cancer therapy. Research indicates that 6-Cyclopropyl derivatives may inhibit tumor growth by modulating pathways related to cell proliferation and apoptosis.
- Antibacterial Properties : Similar compounds have demonstrated antibacterial effects, suggesting that this compound could be effective against various bacterial strains.
- Anti-inflammatory Effects : The ability to modulate inflammatory responses is another area of interest, with potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Research has highlighted several key studies focusing on the biological activity of similar compounds:
| Study | Findings |
|---|---|
| Study on Dihydropyrimidinones | Investigated the anti-cancer properties of dihydropyrimidinones, noting significant inhibition of tumor growth in vitro and in vivo models. |
| Antimicrobial Activity Assessment | Evaluated the antibacterial efficacy against Gram-positive and Gram-negative bacteria, showing promising results for derivatives similar to 6-Cyclopropyl. |
| Inflammatory Response Modulation | Explored the anti-inflammatory potential in murine models, demonstrating reduced cytokine levels following treatment with related compounds. |
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-Methyl-3,4-dihydropyrimidin-2(1H)-one | Methyl group instead of cyclopropyl | Simpler structure; less steric hindrance |
| 6-Methyl-3-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one | Ethanolamine substitution | Potentially different pharmacological profile |
| 5-(Cyclohexyl)-3,4-dihydropyrimidinone | Cyclohexyl instead of cyclopropyl | Different ring size may impact biological activity |
These comparisons highlight how structural variations can influence the biological activity of these compounds.
Q & A
Q. What crystallographic challenges arise during structure determination?
- Methodological Answer :
- Twinned Crystals : Use SHELXD for structure solution and PLATON/TWINABS for refinement.
- Disorder Modeling : Apply ISOR and SIMU restraints in SHELXL for flexible cyclohexyl groups .
Comparative Analysis Table
| Parameter | Basic Approach | Advanced Technique |
|---|---|---|
| Synthesis Optimization | Vary solvent/temperature | DFT-guided catalyst design |
| Biological Validation | MTT cytotoxicity | CRISPR-engineered cell lines for target validation |
| Stability Testing | pH incubation | Accelerated stability studies (40°C/75% RH) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
